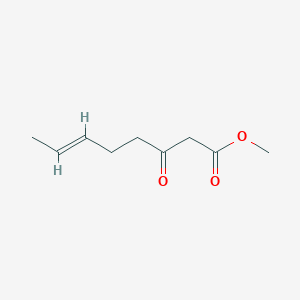

Methyl 3-oxo-6-octenoate

Description

Contextualization within Beta-Keto Ester Chemistry and Related Structural Motifs

Beta-keto esters are a well-established class of compounds in organic chemistry, prized for their versatility as building blocks in synthesis. rsc.orgresearchgate.net Their structure, which includes both a ketone and an ester group separated by a methylene (B1212753) group, allows for a wide range of chemical transformations. rsc.orgnih.gov The presence of enolizable protons on the α-carbon makes them readily convertible into enolates, which are key intermediates in many carbon-carbon bond-forming reactions. researchgate.net

The reactivity of β-keto esters can be further tailored by the introduction of additional functional groups, such as the carbon-carbon double bond found in methyl 3-oxo-6-octenoate. This unsaturation provides an additional site for chemical modification, expanding the synthetic possibilities. The interplay between the β-keto ester moiety and the remote double bond allows for complex cyclization reactions and the introduction of diverse functionalities. lookchem.comjst.go.jp

Historical Perspective on Academic Investigations of Similar Compounds

The study of β-keto esters dates back to the 19th century with the discovery of the Claisen condensation, a fundamental reaction for their synthesis. researchgate.net Over the decades, chemists have extensively explored the reactivity of these compounds, leading to the development of numerous synthetic methodologies. oup.comnih.gov

Research into unsaturated β-keto esters, a category that includes this compound, has been a more recent focus. Early investigations often centered on their synthesis and basic reactivity. For instance, methods for preparing similar compounds, such as ethyl (Z)-3-oxo-6-octenoate, have been documented. oup.com These foundational studies paved the way for more advanced applications, including their use in palladium-catalyzed cyclization reactions to form five- and six-membered rings. lookchem.comjst.go.jp The development of such reactions has been crucial for the synthesis of complex natural products and other biologically active molecules. researchgate.net

Current Research Significance and Future Trajectories for this compound

The contemporary significance of this compound and related unsaturated β-keto esters lies in their role as precursors to high-value chemical entities. For example, derivatives of this compound have been utilized in the synthesis of methyl dihydrojasmonate, a valuable fragrance ingredient. lookchem.com

Future research is likely to focus on several key areas:

Asymmetric Synthesis: Developing methods to control the stereochemistry of reactions involving this compound is a major goal. This would allow for the synthesis of chiral molecules with specific biological activities. mdpi.com

Catalysis: The use of novel catalysts, including organocatalysts and transition metal complexes, to effect new transformations of unsaturated β-keto esters is an active area of investigation. nih.govnih.gov This includes exploring more environmentally friendly and efficient catalytic systems. rsc.orgrsc.org

Bio-based Synthesis: With a growing emphasis on sustainable chemistry, the production of β-keto esters from renewable resources is gaining traction. nrel.gov Engineering microorganisms to produce compounds like this compound could provide a greener alternative to traditional chemical synthesis.

Interdisciplinary Connections and Broader Academic Impact

The study of this compound extends beyond the realm of pure organic chemistry, connecting with several other scientific disciplines:

Medicinal Chemistry: The structural motifs present in this compound are found in numerous biologically active compounds, including natural products with therapeutic potential. researchgate.net The development of synthetic routes to these molecules is therefore of great interest to medicinal chemists.

Materials Science: The ability to form complex cyclic structures from unsaturated β-keto esters could have applications in the design of new polymers and materials with unique properties.

Biocatalysis: The use of enzymes to catalyze reactions involving β-keto esters is a growing field. researchgate.netmdpi.com This approach offers the potential for highly selective and sustainable chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-oxooct-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-4H,5-7H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFBZRDCTCSBIN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for Methyl 3 Oxo 6 Octenoate

Unraveling Synthetic Pathways: A Retrosynthetic Look

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For methyl 3-oxo-6-octenoate, this approach identifies key precursors and strategic bond disconnections, paving the way for efficient synthesis.

The Central Role of Methyl Acetoacetate (B1235776)

A primary retrosynthetic disconnection of this compound points to methyl acetoacetate as a fundamental building block. In a documented synthesis, methyl acetoacetate is a key reactant in the formation of (E)-3-oxo-6-octenoic acid methyl ester. prepchem.com The synthesis involves the reaction of methyl acetoacetate with sodium hydride, n-butyl lithium, and trans-crotyl chloride. prepchem.com This highlights the strategic importance of methyl acetoacetate in constructing the core structure of the target molecule.

Crotyl Chloride and the Formation of the Octenoate Moiety

The introduction of the C6-C7 double bond in the octenoate chain is strategically achieved using olefinic reagents like crotyl chloride. In the synthesis of (E)-3-oxo-6-octenoic acid methyl ester, trans-crotyl chloride is utilized to introduce the crotyl group. prepchem.com This reaction, facilitated by strong bases like sodium hydride and n-butyl lithium, demonstrates the effective use of crotyl chloride in forming the characteristic octenoate structure. prepchem.com

Innovations in Synthetic Route Development

The quest for more efficient, selective, and sustainable methods for synthesizing β-keto esters like this compound has led to the development of several advanced strategies.

Crafting Chirality: Asymmetric Synthesis of Beta-Keto Ester Analogues

The synthesis of chiral β-keto esters is of significant interest due to their prevalence in biologically active molecules. nih.govnih.gov Asymmetric synthesis strategies are employed to control the stereochemistry at specific carbon atoms.

Organocatalysis: Cinchona-derived organocatalysts have been successfully used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding products with high enantiomeric ratios. nih.gov These chiral peroxides can then be transformed into other valuable chiral building blocks. nih.gov

Biocatalysis: Enzymes, such as (S)-1-phenylethanol dehydrogenase (PEDH), have been applied in the asymmetric reduction of various prochiral ketones and β-keto esters to produce enantiopure secondary alcohols. nih.gov

A summary of asymmetric methods for β-keto ester synthesis is presented below:

| Method | Catalyst/Reagent | Product Type | Key Features |

| Asymmetric Peroxidation | Cinchona-derived organocatalyst | Chiral δ-peroxy-β-keto esters | High enantiomeric ratios (up to 95:5) nih.gov |

| Asymmetric Reduction | (S)-1-phenylethanol dehydrogenase (PEDH) | Enantiopure secondary alcohols | High enantioselectivity nih.gov |

| Asymmetric α-Hydroxylation | Cinchona-alkaloid derivatives | Optically active anti-diols | Good yields and enantioselectivity acs.org |

| Asymmetric α-Hydrazination | Chiral primary amine | α-hydrazinated β-keto esters | High yields and enantioselectivities acs.org |

| Vinylogous Mukaiyama–Mannich | Chiral disulfonimide | δ-amino-β-keto esters | Good to excellent yields and enantioselectivities thieme-connect.com |

| Asymmetric Hydrogenation | Chiral diphosphine-ruthenium complexes | Chiral β-hydroxy esters | Very low catalyst-substrate ratios (up to 1/20,000) researchgate.net |

The Power of Catalysis: Organocatalytic and Metal-Catalyzed Approaches

Both organocatalysis and metal catalysis have revolutionized the synthesis of β-keto esters, offering mild and selective reaction conditions. acs.orgnih.gov

Organocatalysis: The use of small organic molecules as catalysts has expanded the toolkit for creating chiral β-ketoester skeletons. acs.orgresearchgate.net These catalysts are often derived from natural products like cinchona alkaloids and can facilitate a wide range of transformations. nih.govacs.org For instance, the asymmetric α-hydroxylation of β-keto esters can be achieved with high yields and good enantioselectivity using cinchona-alkaloid derivatives. acs.org

Palladium-Catalyzed Reactions: Palladium complexes are exceptionally versatile catalysts for reactions involving allylic esters of β-keto acids. nih.govjst.go.jp These reactions often proceed through the formation of a π-allylpalladium enolate intermediate after decarboxylation. nih.govjst.go.jp This intermediate can then undergo various transformations, including reductive elimination to form α-allyl ketones or intramolecular aldol (B89426) condensation. nih.gov For example, the palladium-catalyzed cyclization of methyl 3-oxo-8-phenoxy-6-octenoate has been used to prepare five- and six-membered cyclic ketones. lookchem.comresearchgate.net

A Greener Approach: Sustainable Synthesis of Beta-Keto Esters

The principles of green chemistry, which focus on minimizing waste and using environmentally benign processes, are increasingly being applied to the synthesis of β-keto esters. jocpr.comcore.ac.uk

Key green chemistry principles include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. jocpr.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. innovareacademics.in

Catalysis: Employing catalysts to increase reaction efficiency and reduce waste. jocpr.com

Recent developments in this area include:

Electrochemical Synthesis: An environmentally friendly electrochemical method has been developed for the synthesis of β-keto spirolactones using green solvents like acetone (B3395972) and water, with electrons serving as the oxidant. rsc.org

Biocatalysis: The use of enzymes, such as yeast, for the reduction of β-ketoesters offers a sustainable alternative to traditional chemical methods. core.ac.uk

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and environmental impact. core.ac.uk

Mechanistic Studies of Reaction Pathways in this compound Synthesis

The predominant synthetic route to this compound involves the alkylation of a β-keto ester, specifically methyl acetoacetate. The mechanism for this transformation is a well-established organometallic pathway that relies on the sequential formation of a dianion, ensuring high regioselectivity in the subsequent alkylation step.

The process begins with the deprotonation of methyl acetoacetate. The methylene (B1212753) protons located between the two carbonyl groups (the C-2 position) are the most acidic due to resonance stabilization of the resulting enolate. A moderately strong base, such as sodium hydride (NaH), is typically used to selectively remove one of these protons, forming a sodium enolate. oup.com

To achieve alkylation at the terminal methyl group (the C-4 position), a much stronger base is required. Organolithium reagents, most commonly n-butyllithium (n-BuLi), are introduced into the reaction mixture. oup.comprepchem.com The n-butyllithium selectively deprotonates the C-4 methyl group, which is less acidic than the C-2 methylene protons, to generate a dianion. This dianion possesses two nucleophilic centers: a softer, less reactive enolate at C-2 and a harder, more reactive carbanion at C-4.

The final step is the nucleophilic substitution reaction with an appropriate allylic halide. The greater reactivity of the C-4 carbanion ensures that it preferentially attacks the electrophilic carbon of the alkylating agent, such as crotyl chloride or bromobutene. oup.comprepchem.com This regioselective attack forms the new carbon-carbon bond at the desired position, yielding the target β-keto ester framework. The stereochemistry of the double bond in the final product is directly controlled by the geometry of the allylic halide used as the starting material. For instance, using (E)-crotyl chloride leads to the (E)-isomer of the product, while (Z)-1-bromo-2-butene yields the (Z)-isomer. oup.comprepchem.com The reaction is then quenched to protonate the remaining enolate, affording the final this compound product.

Comparative Analysis of Synthetic Efficiencies and Selectivity Profiles

The efficiency and selectivity of syntheses for 3-oxo-6-octenoate esters are highly dependent on the choice of reagents and reaction conditions, particularly the geometry of the allylic halide and the nature of the ester group.

The alkylation of the methyl acetoacetate dianion has been shown to be an effective method. One documented synthesis of (E)-Methyl 3-oxo-6-octenoate utilized methyl acetoacetate, sodium hydride, n-butyl lithium, and trans-crotyl chloride, resulting in a 42.3% yield. prepchem.com A similar strategy was employed for the corresponding ethyl ester, ethyl acetoacetate, to produce Ethyl (Z)-3-oxo-6-octenoate. oup.com By using (Z)-1-bromo-2-butene as the alkylating agent, a significantly higher yield of 89% was achieved. oup.com

This comparison highlights two key points. Firstly, the stereoselectivity of the reaction is excellent, as the geometry of the double bond in the product is dictated by the configuration of the starting allylic halide. The use of a trans-halide affords the (E)-product, while a cis-halide leads to the (Z)-product. Secondly, the reaction appears to be highly efficient for the synthesis of the ethyl ester variant, reaching an 89% yield for the (Z)-isomer. oup.com While the reported yield for the (E)-methyl ester is considerably lower, variations in reaction scale, purification methods, and specific conditions could account for this difference.

A related synthesis of Methyl (E)-3-oxo-8-phenoxy-6-octenoate, which follows the same dianion alkylation pathway but uses (E)-1-chloro-4-phenoxy-2-butene as the electrophile, further demonstrates the utility of this methodology. typeset.io

The following table provides a comparative summary of the different synthetic approaches documented in the literature.

| Product | Ester Group | Alkylating Agent | Base System | Solvent | Yield | Reference |

| (E)-Methyl 3-oxo-6-octenoate | Methyl | trans-Crotyl chloride | NaH / n-BuLi | Not Specified | 42.3% | prepchem.com |

| (Z)-Ethyl 3-oxo-6-octenoate | Ethyl | (Z)-1-Bromo-2-butene | NaH / n-BuLi | THF | 89% | oup.com |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Oxo 6 Octenoate

Reactivity of the Beta-Keto Ester Moiety

The β-keto ester functional group is a classic motif in organic synthesis, characterized by the acidic protons on the α-carbon (C2) situated between the two carbonyl groups, and the electrophilic nature of the ketone (C3) and ester (C1) carbons.

Enolization and Tautomerism Studies

β-Keto esters, including Methyl 3-oxo-6-octenoate, exist as a dynamic equilibrium between the keto and enol tautomers. This keto-enol tautomerism is fundamental to the reactivity of the α-carbon. researchgate.netcore.ac.uk The equilibrium position is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding, which can stabilize the enol form. researchgate.netcore.ac.uk

In non-polar solvents like chloroform (B151607) (CDCl₃), the enol form is often significantly populated due to stabilization by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, forming a six-membered pseudo-ring. core.ac.uk In polar, hydrogen-bond-accepting solvents like DMSO, the keto form may be favored as the solvent molecules compete for hydrogen bonding, destabilizing the intramolecularly-bonded enol tautomer. researchgate.net

While specific spectroscopic studies detailing the tautomeric equilibrium for this compound are not widely published, data from analogous compounds such as 2-carboalkoxycyclohexanones show the distinct signals for both keto and enol tautomers in NMR spectra. rsc.org For instance, the enol tautomer is characterized by a downfield signal for the enolic proton (around 12 ppm) in the ¹H NMR spectrum. rsc.org For the closely related cis-Methyl 3-oxo-6-nonenoate, NMR data confirms the presence of the keto form. rsc.org It is expected that this compound exhibits similar behavior, with both tautomers being present and spectroscopically observable.

Table 1: Expected Tautomeric Forms of this compound

| Tautomer | Structure | Key Features |

|---|---|---|

| Keto Form |  |

Contains distinct ketone and ester carbonyl groups. Possesses acidic α-hydrogens. |

Note: Structures are illustrative representations.

Nucleophilic Additions to the Ketone Carbonyl

The ketone carbonyl at the C3 position is an electrophilic center susceptible to attack by nucleophiles. A primary example of this reactivity is the reduction by hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that can convert the ketone to a secondary alcohol, yielding methyl 3-hydroxy-6-octenoate. masterorganicchemistry.comcdnsciencepub.com This reduction is typically performed in alcoholic solvents like methanol (B129727) or ethanol. researchgate.net The reaction is generally chemoselective, leaving the ester group and the non-conjugated alkene untouched under standard conditions. masterorganicchemistry.com The presence of the neighboring ester group can facilitate the reduction of the ketone. researchgate.net

Intramolecular nucleophilic additions are also possible, particularly when the carbon chain contains a suitable leaving group. In studies on the related compound, methyl (E)-3-oxo-8-phenoxy-6-octenoate, palladium-catalyzed intramolecular cyclization occurs. jst.go.jpscispace.com The enolate of the β-keto ester, formed in the reaction, acts as the nucleophile, attacking the allylic position to form five- or six-membered rings. scispace.comresearchgate.net This highlights the dual role of the β-keto ester moiety, which can generate a potent carbon nucleophile (the enolate) that can then react at an internal electrophilic site.

Reactions Involving the Ester Functionality (e.g., Transesterification)

The ester group of this compound can undergo transesterification, a process of exchanging its methyl group with a different alkyl group from an alcohol. This reaction is of significant synthetic utility for modifying the ester functionality without altering other parts of the molecule. nih.govucc.ie The transesterification of β-keto esters can be catalyzed by a wide array of catalysts, including protic acids, Lewis acids (such as boron-based reagents), bases, and enzymes. nih.govjocpr.com

The reaction typically proceeds by heating the β-keto ester with an excess of the desired alcohol in the presence of a catalyst. jocpr.comgoogle.com Methodologies using solid-supported catalysts, such as silica-supported boric acid or zeolites, have been developed to facilitate easier product purification and catalyst recycling. researchgate.net The selectivity for transesterifying β-keto esters over other types of esters is often attributed to the involvement of an enol or acylketene intermediate. nih.gov

Interestingly, some procedures can achieve both reduction of the ketone and transesterification in a single pot. For example, the reaction of a β-keto ester with sodium borohydride in an alcohol solvent (other than methanol) can lead to the formation of a transesterified β-hydroxy ester. thieme-connect.com Kinetic studies suggest that the reduction of the ketone typically precedes the transesterification of the ester group. thieme-connect.com

Table 2: Catalysts for Transesterification of β-Keto Esters

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Lewis Acids | Boric Acid, Methylboronic Acid, Iron (III) Perchlorate | Toluene, Reflux | jocpr.com |

| Solid Acids | Zeolites, Mo-ZrO₂, Kaolinitic Clay | Toluene, Reflux | google.comresearchgate.net |

| Organic Bases | Triethylamine (Et₃N), 4-DMAP | Toluene, Reflux | researchgate.net |

Transformations Involving the Octenoate Alkene Moiety

The isolated double bond between C6 and C7 provides a site for transformations characteristic of alkenes, independent of the β-keto ester functionality.

Electrophilic Additions (e.g., Halogenation, Hydroboration, Epoxidation)

The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. While specific examples for this compound are not extensively documented, its reactivity can be inferred from general principles of alkene chemistry.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would be expected to proceed readily, yielding a dihalogenated derivative, methyl 6,7-dihalo-3-oxooctanoate.

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of an alkene. youtube.com Treatment of this compound with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidative workup (e.g., H₂O₂, NaOH) would be expected to produce methyl 3-oxo-7-hydroxyoctanoate. This reaction proceeds via a syn-addition of the hydrogen and boron atoms across the double bond. youtube.com

Epoxidation: The alkene can be converted to an epoxide, methyl 6,7-epoxy-3-oxooctanoate, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other oxidizing systems like dioxiranes. dss.go.thacs.org Studies on the epoxidation of other unsaturated esters, such as methyl oleate, have been extensively investigated, demonstrating the feasibility of this transformation. unive.itsci-hub.se The resulting epoxide is a versatile intermediate for further functionalization.

Hydrogenation and Reduction Pathways

The alkene double bond can be reduced to a single bond through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This transformation would convert this compound into methyl 3-oxooctanoate. Under these conditions, the ketone group may also be reduced, depending on the specific catalyst and reaction conditions used.

Conversely, selective hydrogenation of the alkene is possible. For instance, the synthesis of the related cis-methyl 3-oxo-6-nonenoate was achieved via the partial hydrogenation of the corresponding alkyne using a Lindlar catalyst, which is deactivated to prevent over-reduction to the alkane. rsc.org

Furthermore, the ketone can be reduced in the presence of the alkene. Asymmetric hydrogenation of the related compound, methyl 7-methyl-3-oxo-6-octenoate, using chiral ruthenium or iridium catalysts, has been shown to selectively reduce the ketone to a chiral β-hydroxy ester with high enantioselectivity, leaving the alkene intact. google.commolaid.com This highlights the possibility of achieving highly selective transformations at either functional group by choosing the appropriate reagent and catalyst system.

Table 3: Summary of Potential Reduction Pathways

| Reagent/Catalyst | Functional Group Targeted | Product |

|---|---|---|

| H₂ / Pd/C | Alkene (and possibly Ketone) | Methyl 3-oxooctanoate (and/or Methyl 3-hydroxyoctanoate) |

| NaBH₄ | Ketone | Methyl 3-hydroxy-6-octenoate |

| Chiral Ru or Ir Catalyst / H₂ | Ketone (Asymmetric) | Enantiomerically enriched Methyl 3-hydroxy-6-octenoate |

Cycloaddition Reactions

This compound possesses both a β-keto ester moiety and an isolated alkene, making it a potential candidate for various cycloaddition reactions. While specific studies detailing the cycloaddition behavior of this exact molecule are not prevalent, its structural motifs are known to participate in such transformations.

One relevant class of reactions is the [3+2] cycloaddition, often involving 1,3-dipoles like nitrones or ylides. luisrdomingo.commdpi.com The alkene in this compound can act as the dipolarophile. The mechanism of these reactions is often controlled by the frontier molecular orbitals (HOMO-LUMO) of the reactants. beilstein-journals.org Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), help in understanding the electronic reorganization and predicting the regioselectivity and stereoselectivity of these reactions. luisrdomingo.commdpi.com For instance, the reaction between a nitrone and an alkene proceeds via a concerted mechanism, where the stereochemical outcome is dictated by the energies of the competing transition states. beilstein-journals.org

Another potential pathway is a [4+2] cycloaddition, or Diels-Alder reaction. The activated enol or enolate form of the β-keto ester could potentially act as a diene, or the alkene could serve as a dienophile with a suitable diene. Palladium-catalyzed [4+2] cycloadditions of palladium enolates derived from β-ketoesters have been developed, showcasing a strategy where the enolate acts as the diene component. acs.org Computational investigations of these reactions suggest that the cycloaddition proceeds with a defined transition state, and the energy barrier for this step is crucial for the reaction's feasibility. acs.org

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound, containing both a nucleophilic active methylene (B1212753) group (between the two carbonyls) and an electrophilic allylic position, allows for a range of intramolecular and intermolecular reactions.

Cyclization Reactions (e.g., to form 1-azaspiro[4.4]nonane derivatives)

The most studied intramolecular reaction pathway for compounds structurally similar to this compound is palladium-catalyzed cyclization. Research by Jiro Tsuji on methyl (E)-3-oxo-8-phenoxy-6-octenoate, an analogue with a phenoxy leaving group, demonstrates a powerful method for constructing five- and seven-membered rings. scispace.comlookchem.comiupac.org The reaction proceeds via the formation of a π-allylpalladium complex, followed by intramolecular attack from the enolate of the β-keto ester. scispace.com This C-alkylation is unexpected according to Baldwin's rules, which would predict O-alkylation to form a five-membered enol ether. scispace.com The reaction yields a mixture of a five-membered ring (2-carbomethoxy-3-vinylcyclopentanone) and a seven-membered ring (2-carbomethoxy-4-cycloheptenone). scispace.comlookchem.com

The selectivity of this cyclization is highly dependent on reaction conditions, particularly the solvent and ligands used. scispace.com

Table 1: Influence of Solvent and Ligand on the Cyclization of Methyl (E)-3-oxo-8-phenoxy-6-octenoate

| Solvent | Ligand | Ratio of 5-membered ring to 7-membered ring | Reference |

|---|---|---|---|

| Acetonitrile (B52724) | PBu₃ | 85 : 15 | scispace.com |

| Acetonitrile | DIPHOS | 76 : 12 | scispace.com |

| Dioxane | PPh₃ | 46 : 51 | scispace.com |

| THF | PPh₃ | 58 : 39 | scispace.com |

This table illustrates the product distribution of the palladium-catalyzed cyclization of methyl (E)-3-oxo-8-phenoxy-6-octenoate under various reaction conditions. Data sourced from J. Tsuji, Catalytic reactions via π-allylpalladium complexes. scispace.com

Furthermore, the synthesis of 1-azaspiro[4.4]nonane derivatives, a core structure in several biologically active alkaloids, can be achieved through domino radical bicyclization reactions. acs.orgbeilstein-journals.org While not starting directly from this compound, the synthetic pathway often begins with the alkylation of a β-keto ester like methyl acetoacetate (B1235776), a close relative. acs.org The process involves the formation of an oxime ether which then undergoes a radical-initiated cascade to form the two rings of the spirocyclic system in a single step. acs.org This methodology highlights a potential synthetic application for derivatives of this compound in constructing complex heterocyclic scaffolds. acs.orgscispace.com

Rearrangement Reactions

β-Keto esters like this compound are precursors for sigmatropic rearrangements, most notably the Carroll rearrangement. This reaction typically occurs at high temperatures, but it can be catalyzed by palladium complexes under much milder conditions. scispace.comnih.gov The palladium-catalyzed version proceeds through a different mechanism than the thermal rearrangement, involving the formation of a π-allylpalladium enolate intermediate after oxidative addition and decarboxylation. nih.gov This is followed by reductive elimination to yield a γ,δ-unsaturated ketone. scispace.com

The stereochemical outcome of the Carroll rearrangement, particularly the geometry of the resulting double bond, can be influenced by the steric bulk of the substituents on the allylic alcohol precursor. ucla.edu This allows for a degree of control over the synthesis of specific isomers of γ,δ-unsaturated ketones. ucla.edu

Advanced Mechanistic Elucidation of Reactions Involving this compound

Transition State Characterization and Energy Landscapes

Understanding the reaction mechanisms at a deeper level requires the characterization of transition states and their corresponding energy landscapes, often through computational chemistry.

In the context of the palladium-catalyzed cyclization of related β-keto esters, the stereochemical outcome is explained by proposing specific transition state models. For intramolecular additions of aryl iodides to ketones, a transition state model has been proposed to rationalize the observed high stereoselectivity. beilstein-journals.org For the palladium-catalyzed [4+2] cycloaddition of β-ketoester-derived enolates, computational studies show the cycloaddition proceeding via a defined transition state (TS) with a specific activation energy (ΔG‡). acs.org These models suggest that the geometry of the π-allylpalladium intermediate (syn vs. anti) dictates which cyclization pathway (e.g., five-membered vs. seven-membered ring formation) is favored. scispace.com

Similarly, for cycloaddition reactions, the mechanism can be thoroughly studied using density functional theory (DFT). beilstein-journals.org These calculations can locate the various transition state structures and determine their relative energies, which corresponds to the experimentally observed product distribution and stereoselectivity. beilstein-journals.org For β-hydride elimination, a key step in many palladium-catalyzed reactions, it is generally accepted to proceed through a planar, four-centered transition state. acs.org

Influence of Catalysis and Solvent Effects on Reactivity and Selectivity

Catalysts and solvents play a pivotal role in directing the reactivity and selectivity of transformations involving this compound and its analogues. As demonstrated in the palladium-catalyzed cyclization of methyl (E)-3-oxo-8-phenoxy-6-octenoate, the choice of solvent is a critical factor influencing the product ratio. scispace.comlookchem.com Polar solvents like acetonitrile strongly favor the formation of the five-membered ring product, achieving up to 87% selectivity. scispace.comiupac.org In contrast, less polar solvents such as dioxane and THF lead to significant amounts of the seven-membered ring product. scispace.com

This solvent effect is a common feature in palladium-catalyzed cross-coupling reactions. nih.govwhiterose.ac.uk The polarity of the solvent can influence the nature of the active catalytic species. nih.govnih.gov For example, in Suzuki couplings, nonpolar solvents may favor a neutral monoligated palladium complex, whereas polar solvents can stabilize anionic palladium complexes, leading to a switch in chemoselectivity. nih.govnih.gov The solvent's ability to stabilize charged intermediates and transition states is a key determinant of the reaction pathway. whiterose.ac.uknih.gov

The choice of ligand on the palladium catalyst also impacts the reaction, although its effect can be less pronounced than that of the solvent in certain cases. scispace.com In the cyclization of the phenoxy-octenoate, various phosphine (B1218219) ligands such as PPh₃, PBu₃, and DIPHOS gave similar product ratios when the solvent was held constant. scispace.com However, in other palladium-catalyzed systems, the electronic and steric properties of the ligand are crucial for achieving high efficiency and selectivity. acs.org

Advanced Spectroscopic and Spectrometric Elucidation of Methyl 3 Oxo 6 Octenoate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govnih.govchemrxiv.org

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov For Methyl 3-oxo-6-octenoate, which exists predominantly in its keto form, a full suite of one-dimensional and two-dimensional NMR experiments can unambiguously determine the connectivity of all atoms.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected signals for the keto tautomer of (E)-Methyl 3-oxo-6-octenoate are detailed below. The data is predicted based on known values for structurally similar compounds, such as ethyl (Z)-3-oxo-6-octenoate. oup.com

The key signals include a singlet for the methyl ester protons (H-1') around 3.7 ppm, and another singlet for the active methylene (B1212753) protons (H-2) adjacent to both carbonyl groups at approximately 3.5 ppm. The olefinic protons (H-6 and H-7) are expected to appear as multiplets in the downfield region (5.4-5.6 ppm) with a large coupling constant characteristic of a trans-alkene. The terminal methyl group (H-8) would appear as a doublet coupled to H-7.

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 (CH₃) | ~1.65 | Doublet (d) | ~6.5 |

| H-5 (CH₂) | ~2.35 | Quartet (q) | ~7.0 |

| H-4 (CH₂) | ~2.60 | Triplet (t) | ~7.0 |

| H-2 (CH₂) | ~3.50 | Singlet (s) | - |

| H-1' (OCH₃) | ~3.73 | Singlet (s) | - |

| H-6/H-7 (CH=CH) | ~5.40-5.60 | Multiplet (m) | J_trans ≈ 15 |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and functional group. For this compound, nine distinct signals are expected. The two carbonyl carbons, C-1 (ester) and C-3 (ketone), are the most downfield shifted signals, appearing around 168 ppm and 202 ppm, respectively. The olefinic carbons (C-6 and C-7) are found in the 125-135 ppm range. The data is predicted based on values for analogous compounds like trans-Methyl 3-oxo-6-nonenoate. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ester C=O) | ~167.9 |

| C-2 (CH₂) | ~49.4 |

| C-3 (Keto C=O) | ~202.5 |

| C-4 (CH₂) | ~43.0 |

| C-5 (CH₂) | ~26.5 |

| C-6 (=CH) | ~127.0 |

| C-7 (=CH) | ~133.5 |

| C-8 (CH₃) | ~17.9 |

| C-1' (OCH₃) | ~52.6 |

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation pathway from the terminal methyl protons (H-8) to the olefinic proton (H-7), then to H-6, and subsequently to the allylic methylene protons (H-5), which in turn would couple to the H-4 protons. The isolated singlets of H-2 and H-1' would show no cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking, for example, the signal at ~3.73 ppm in the ¹H spectrum to the carbon signal at ~52.6 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons, which is vital for identifying quaternary carbons and piecing together different spin systems. Key HMBC correlations would include:

The methyl ester protons (H-1') to the ester carbonyl carbon (C-1).

The methylene protons at H-2 to both the ester carbonyl (C-1) and the ketone carbonyl (C-3).

The methylene protons at H-4 to the ketone carbonyl (C-3).

The olefinic proton H-6 to carbon C-8.

These 2D experiments collectively provide irrefutable evidence for the complete chemical structure of the molecule. chemrxiv.org

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmationnumberanalytics.comnih.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing the molecular weight and structural information based on fragmentation patterns. numberanalytics.commdpi.com

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). nih.govcurrenta.de This precision allows for the determination of a unique elemental composition. For this compound, the molecular formula is C₉H₁₄O₃.

Calculated Exact Mass: 170.0943 g/mol

An experimental HRMS measurement yielding a mass extremely close to this calculated value would unambiguously confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass. nih.govnih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. The analysis of these fragments provides a fingerprint that helps to confirm the structure. The fragmentation of β-keto esters is characterized by cleavages adjacent to the carbonyl groups and rearrangements. oup.comlibretexts.org

The molecular ion peak (M⁺) for this compound would be observed at m/z = 170. Key fragmentation pathways would include:

α-Cleavage: Loss of the methoxy (B1213986) radical (•OCH₃) from the ester to give a fragment at m/z = 139.

α-Cleavage: Loss of the methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z = 111.

McLafferty Rearrangement: A characteristic rearrangement for ketones involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage. This can lead to the formation of multiple diagnostic ions.

Cleavage of the alkyl chain: Fragmentation at the C4-C5 bond can also occur.

Predicted Diagnostic MS Fragments for this compound

| m/z | Proposed Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 139 | [M - •OCH₃]⁺ |

| 111 | [M - •COOCH₃]⁺ |

| 99 | [CH₃-CH=CH-CH₂-CH₂-C≡O]⁺ |

| 55 | [CH₃-CH=CH-CH₂]⁺ |

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides clear evidence for its key structural features: the ester and ketone carbonyl groups, and the carbon-carbon double bond.

Research has identified characteristic IR absorption bands for this compound and its analogs. For a related compound, Methyl 3-oxo-8-chloro-6-octenoate, distinct peaks were observed at 1745 cm⁻¹ and 1720 cm⁻¹ corresponding to the ester and ketone carbonyl stretching vibrations, respectively. cdnsciencepub.com An additional band at 1660 cm⁻¹ was attributed to the C=C stretching of the alkene. cdnsciencepub.com Similarly, studies on other alkenyl β-keto esters report strong carbonyl absorption bands in the range of 1742-1754 cm⁻¹ for the ester and 1713-1730 cm⁻¹ for the ketone. rsc.org The C=C double bond in these related compounds typically appears around 1632-1650 cm⁻¹. rsc.org

These findings are consistent with the data available for this compound, where the presence of both ester and ketone functionalities is unequivocally confirmed by the characteristic dual carbonyl peaks in its IR spectrum.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound and Related Compounds

| Functional Group | Wavenumber (cm⁻¹) | Compound | Reference |

|---|---|---|---|

| Ester Carbonyl (C=O) | 1745 | Methyl 3-oxo-8-chloro-6-octenoate | cdnsciencepub.com |

| Ketone Carbonyl (C=O) | 1720 | Methyl 3-oxo-8-chloro-6-octenoate | cdnsciencepub.com |

| Alkene (C=C) | 1660 | Methyl 3-oxo-8-chloro-6-octenoate | cdnsciencepub.com |

| Ester Carbonyl (C=O) | 1746 | Methyl 5-methyl-3-oxo-6-octenoate | rsc.org |

| Ketone Carbonyl (C=O) | 1714 | Methyl 5-methyl-3-oxo-6-octenoate | rsc.org |

| Alkene (C=C) | 1650, 1632 | Methyl 5-methyl-3-oxo-6-octenoate | rsc.org |

| Ester Carbonyl (C=O) | 1742 | Isobutyl 3-oxo-6-heptenoate | rsc.org |

| Ketone Carbonyl (C=O) | 1713 | Isobutyl 3-oxo-6-heptenoate | rsc.org |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration (if chiral)

This compound possesses a chiral center at the carbon atom where the substituent is attached, making it an optically active compound. Chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are crucial for determining the absolute configuration of such chiral molecules. vt.eduresearchgate.net

For analogous systems, the absolute configuration has been successfully determined by comparing experimental chiroptical data with that of structurally similar compounds of known stereochemistry or with quantum chemical calculations. researchgate.netresearchgate.netnie.edu.sg In the absence of direct experimental data for this compound, its absolute configuration would need to be determined through asymmetric synthesis from a starting material of known configuration or by chiral separation followed by chiroptical analysis. vt.edunie.edu.sg

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are obtained)

There are no direct reports of the single-crystal X-ray structure of this compound itself in the reviewed literature. This is likely because the compound is an oil or a low-melting solid at room temperature. chemrxiv.org However, the structural analysis of crystalline derivatives of related compounds is a common practice to gain insight into their molecular geometry. chemrxiv.orggrafiati.com

Should a suitable crystalline derivative of this compound be prepared, X-ray diffraction analysis would yield invaluable data. This would include the precise geometry of the β-keto ester moiety, the conformation of the octenoate chain, and the packing of the molecules in the crystal lattice. Such information is critical for understanding intermolecular interactions and can complement the data obtained from other spectroscopic techniques. chemrxiv.org

Computational and Theoretical Investigations of Methyl 3 Oxo 6 Octenoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 3-oxo-6-octenoate, these calculations elucidate the distribution of electrons and identify the most probable sites for chemical reactions.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. researchgate.net By applying functionals such as B3LYP or M06-2X with appropriate basis sets like 6-311++G(d,p), researchers can optimize the molecule's geometry and analyze its electronic properties. researchgate.net

Studies on similar methyl esters show that the most reactive sites can be predicted by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net For this compound, the HOMO is likely localized around the C=C double bond, making it susceptible to electrophilic attack, while the LUMO is expected to be centered on the β-keto-ester moiety, the site for nucleophilic attack. The analysis of the molecular electrostatic potential (MESP) further identifies regions of negative potential, typically around the oxygen atoms of the carbonyl and ester groups, as likely sites for electrophilic interaction. researchgate.net

The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is representative and based on typical DFT calculations for similar unsaturated esters.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 5.90 |

Prediction of Spectroscopic Parameters

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical calculations of vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts are standard practice. researchgate.netnih.gov

For this compound, predicted vibrational frequencies can be compared to experimental data from its close analog, ethyl (Z)-3-oxo-6-octenoate. oup.com Key vibrational modes include the C=O stretching of the ketone and ester groups, and the C=C stretching of the alkene.

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) (Note: Experimental data is for the ethyl ester analog, ethyl (Z)-3-oxo-6-octenoate oup.com. Predicted values are representative for the methyl ester.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) oup.com |

| Ester C=O Stretch | 1748 | 1745 |

| Ketone C=O Stretch | 1722 | Not specified |

| Alkene C=C Stretch | 1665 | Not specified |

Similarly, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that aids in the interpretation of experimental results. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule with multiple rotatable bonds. Molecular dynamics (MD) simulations are used to explore its conformational landscape and understand its dynamic behavior over time. nih.gov Using force fields like CHARMM or AMBER, MD simulations can track the positions of all atoms, revealing preferred conformations and the energy barriers between them. researchgate.net This analysis is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as solvents or biological receptors. The simulations can reveal stable conformers by analyzing the trajectory of dihedral angles and calculating the potential energy surface.

Reaction Pathway Modeling and Energetics

Computational methods are invaluable for mapping out potential reaction pathways and determining their energetic feasibility.

To model a chemical reaction, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction path. Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the reactants to the products through the transition state, confirming that the located TS is correct. This methodology is crucial for understanding reaction mechanisms, such as the isomerization or oxidation of the molecule. For instance, studies on related radicals show that internal hydrogen-atom transfers are significant reactions, and their activation barriers can be precisely calculated. acs.org For a radical derived from this compound, the transfer of a hydrogen atom to form a more stable oxoallylic radical would be a likely pathway to investigate. acs.org

Many reactions can yield multiple products. Computational chemistry can predict which product is most likely to form (regioselectivity) and in which spatial orientation (stereoselectivity). For this compound, a key question could be the regioselectivity of an addition reaction to either the C=C double bond or one of the carbonyl groups.

The prediction of reactive sites can be achieved by analyzing local reactivity descriptors derived from DFT, such as the Fukui function, which indicates the propensity of a particular atomic site to accept or donate electrons. researchgate.net By calculating the activation energies for all possible reaction pathways, a model can predict the dominant product. For example, in an epoxidation reaction, calculations would determine whether it is energetically more favorable for the epoxide to form at the C6=C7 bond and whether a specific stereoisomer (e.g., syn or anti) is preferred.

Transition State Searches and Intrinsic Reaction Coordinate Analysis

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a computational methodology aimed at correlating the chemical reactivity of a series of compounds with their molecular structures, expressed as numerical values known as molecular descriptors. While specific QSRR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand and predict its reactivity based on studies of analogous compounds like β-keto esters and α,β-unsaturated carbonyls. wiley.comnih.govtubitak.gov.tr

A QSRR study for this compound would involve calculating a variety of molecular descriptors and correlating them with experimentally determined or computationally predicted reactivity parameters, such as reaction rate constants or activation energies for specific transformations. The presence of multiple reactive sites in this compound—namely the ketone, the ester, the α-carbon, and the C=C double bond—makes it an interesting candidate for such analysis.

Theoretical Framework and Molecular Descriptors

The foundation of a QSRR model lies in the hypothesis that the reactivity of a molecule is encoded in its structure. This is quantified by calculating descriptors that fall into several categories:

Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition and including counts of atoms, bonds, and rings, as well as molecular weight.

Topological Descriptors: These are numerical representations of molecular branching and shape, derived from the 2D representation of the molecule.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations like Density Functional Theory (DFT), these descriptors provide detailed electronic information. wiley.com For this compound, key quantum-chemical descriptors would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low LUMO energy indicates a higher susceptibility to nucleophilic attack, while a high HOMO energy suggests a greater ability to participate in electrophilic reactions.

Local Reactivity Descriptors (Fukui Functions): These are critical for molecules with multiple reactive sites. The Fukui function (f(r)) indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. wiley.comchemrxiv.org

Partial Atomic Charges: The distribution of charges on the atoms can highlight electrophilic (positive charge) and nucleophilic (negative charge) centers.

The table below illustrates the types of quantum-chemical descriptors that would be calculated for a QSRR analysis of this compound and related compounds.

| Descriptor | Definition | Predicted Relevance for this compound |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack. The C=C double bond is a likely site. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack. The carbonyl carbon of the ketone is a primary site. |

| HOMO-LUMO Gap (eV) | ELUMO - EHOMO | Relates to the kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Electrophilicity Index (ω) | A measure of the energy stabilization when the system acquires an additional electronic charge. | A high value would confirm the molecule's character as a good electrophile, particularly for Michael addition reactions at the double bond or nucleophilic attack at the carbonyl carbon. rsc.org |

| Fukui Function (f+) | Indicates the site most susceptible to nucleophilic attack. | Expected to be highest on the carbonyl carbon of the ketone and the β-carbon of the unsaturated system, predicting the regioselectivity of nucleophilic additions. wiley.com |

| Partial Charge on C3 (keto) | Calculated atomic charge on the carbonyl carbon of the ketone. | A significant positive charge would indicate a highly electrophilic center for nucleophilic attack. |

| Partial Charge on C6 | Calculated atomic charge on the C6 carbon of the C=C double bond. | The charge distribution across the C=C bond helps predict the regioselectivity of additions. |

Model Development and Application

To build a QSRR model, a dataset of compounds with structural similarity to this compound would be assembled. Their reactivities (e.g., rate constants for a specific reaction) would be measured. Statistical methods, such as Multiple Linear Regression (MLR), would then be used to generate an equation that links the reactivity to the calculated descriptors.

A hypothetical MLR equation for predicting a reaction rate constant (log k) might look like:

log k = c0 + c1(ELUMO) + c2(ω) + c3(qC3)

Where cn are regression coefficients, ELUMO is the energy of the LUMO, ω is the electrophilicity index, and qC3 is the partial charge on the keto-carbonyl carbon.

The predictive power of such a model is evaluated using statistical metrics like the coefficient of determination (R²) and through internal and external validation procedures. nih.govresearchgate.net

For this compound, QSRR models could be developed to predict:

The rate of enolate formation at the C2 position.

The regioselectivity and rate of Michael additions to the C=C double bond.

The relative reactivity of the ketone versus the ester carbonyl group towards nucleophiles.

The table below presents hypothetical data for a series of unsaturated keto esters to illustrate how a QSRR dataset would be structured.

| Compound | log k (Michael Addition) | ELUMO (eV) | Electrophilicity Index (ω) |

| This compound | -4.5 | -0.85 | 1.95 |

| Ethyl 3-oxo-6-octenoate | -4.6 | -0.83 | 1.92 |

| Methyl 3-oxo-6-heptenoate | -4.2 | -0.80 | 2.01 |

| Methyl 3-oxo-5-phenyl-6-octenoate | -3.8 | -1.10 | 2.50 |

Biological and Biochemical Research on Methyl 3 Oxo 6 Octenoate: Mechanistic Insights

Molecular Target Identification and Binding Mechanisms

The primary molecular targets for AHL analogues are LuxR-type transcriptional regulator proteins, which are central to quorum sensing systems in many bacteria. nih.govrsc.org These proteins act as receptors for specific AHL signal molecules. The binding of an AHL to its cognate LuxR-type receptor typically induces a conformational change in the protein, leading to dimerization and activation of target gene expression. nih.gov Given its structure, methyl 3-oxo-6-octenoate is hypothesized to interact with the ligand-binding pocket of these receptors.

Studies on analogous β-keto esters and AHLs reveal that both the acyl chain length and the 3-oxo group are critical for binding specificity and activity. nih.govresearchgate.net For example, in the LuxR/LuxI system of Vibrio fischeri, the natural ligand is N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). bmglabtech.com Analogues with modified acyl chains can act as either agonists (activators) or antagonists (inhibitors) of the LuxR receptor. researchgate.net Some aryl-substituted analogues of 3-oxo-C6-HSL have been shown to be potent antagonists, likely by interacting with aromatic amino acid residues within the LuxR binding pocket and preventing the receptor from adopting its active form. researchgate.net

Beyond quorum sensing receptors, some AHLs and their analogues have been found to interact with other cellular targets. For instance, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) from Pseudomonas aeruginosa can modulate the function of eukaryotic cells, suggesting interactions with host cell receptors and signaling pathways. mdpi.comfrontiersin.org The shorter-chain 3-oxo-C6-HSL has been identified as a potent modulator of thymidylate synthase, an enzyme involved in DNA synthesis, indicating that these molecules can have targets outside of the classical QS pathways. researchgate.net

The binding affinity and efficacy of AHL analogues are highly dependent on their specific chemical structure. The length of the acyl chain, the presence and position of a keto group, and the nature of the headgroup all contribute to how strongly a ligand binds to a LuxR-type receptor and whether it activates or inhibits it.

In studies of the Erwinia CarR receptor, the presence of a 3-oxo group increased the binding affinity of HSLs by approximately one order of magnitude compared to unsubstituted versions. nih.gov The primary determinant for specificity, however, was the length of the acyl chain, with optimal binding observed for chains of 7-8 carbons in vitro. nih.gov

For the P. aeruginosa LasR receptor, the natural ligand is 3-oxo-C12-HSL. frontiersin.org Synthetic analogues that compete with the natural ligand can decrease the receptor's activity, acting as inhibitors. frontiersin.org Similarly, studies with the Salmonella LuxR homologue, SdiA, which does not produce its own AHLs but detects those from other species, have shown that it responds most sensitively to N-(3-oxo-acyl)-homocysteine thiolactones with acyl chains of seven or eight carbons. asm.org This highlights the exquisite tuning of receptor-ligand interactions.

The table below summarizes the activity of various AHL analogues on different bacterial reporter strains, illustrating the principles of binding affinity and efficacy.

| Compound/Analogue | Bacterial System/Receptor | Observed Effect | Reference |

| Phenyl-substituted 3-oxo-HSL analogues | Vibrio fischeri (LuxR) | Antagonistic activity, inhibiting luminescence | researchgate.net |

| N-(3-oxo-acyl)-homocysteine thiolactones (C7, C8) | Salmonella enterica (SdiA) | Strong activation, stronger than native HSLs | asm.org |

| Triazole-containing HSL analogues | Pseudomonas aeruginosa (LasR), Acinetobacter baumannii (AbaR) | Both strong agonistic and antagonistic activities observed | rsc.org |

| Phenylurea-containing N-dithiocarbamated homoserine lactones | Pseudomonas aeruginosa (LasR) | Potent quorum sensing inhibition | jst.go.jp |

Interaction with Enzymes, Receptors, and Ion Channels at a Molecular Level

Enzyme Inhibition or Activation Studies: Mechanistic Characterization

The 3-oxo-acyl structure present in this compound is a key feature in molecules that can inhibit or activate enzymes. Research on related compounds provides a basis for predicting such interactions.

One significant finding is the inhibition of thymidylate synthase by 3-oxo-C6-HSL. researchgate.net This AHL analogue was found to be a more potent modulator of the enzyme than some classical inhibitors, suggesting a specific interaction that leads to the downregulation of the enzyme's expression. researchgate.net This interaction appears to be distinct from its role in quorum sensing.

In the context of quorum sensing, some analogues are designed to inhibit the AHL synthase enzymes (LuxI-type proteins). These enzymes catalyze the formation of AHLs from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP). nih.gov Inhibiting this synthesis step is a strategy to block quorum sensing pathways. For instance, the analogue J8-C8 has been shown to inhibit C8-HSL synthesis in a dose-dependent manner. nih.gov

Furthermore, β-keto esters have been investigated for their anti-quorum sensing activity, with some showing inhibitory effects on QS-controlled phenotypes like bioluminescence in Vibrio harveyi. mdpi.com This inhibition is often achieved by competing with the natural AHL for binding to the LuxR-type receptor, which can be considered a form of enzyme (transcriptional regulator) modulation.

Elucidation of Biological Pathways Influenced by this compound

The most probable biological role for a molecule like this compound is the modulation of quorum sensing (QS). QS is a bacterial communication process that regulates gene expression based on population density, controlling virulence, biofilm formation, and other collective behaviors. bmglabtech.comnih.gov Gram-negative bacteria commonly use AHLs as signal molecules for this process. jst.go.jp

The structure of this compound makes it a structural analogue of natural AHLs, such as 3-oxo-C6-HSL and N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL). beilstein-journals.orgasm.org Synthetic analogues are frequently developed to act as quorum quenchers, which interfere with QS without killing the bacteria, thereby reducing the selective pressure for resistance. mdpi.com

Research has demonstrated that modifications to the AHL structure can create potent inhibitors. By replacing the homoserine lactone ring or altering the acyl chain, scientists have created compounds that can effectively block QS systems. rsc.orgjst.go.jpmdpi.com For example, introducing a triazole or tetrazole ring in place of the amide group in AHLs has produced compounds with significant antagonistic activity against the LuxR receptor. nih.gov Similarly, β-keto esters with aryl functionality have been shown to possess anti-QS activity by inhibiting bioluminescence in Vibrio harveyi and competing with the native AHL for receptor binding. mdpi.com

The table below details research findings on various AHL analogues and their effects on quorum sensing.

| Analogue Type | Target Organism/System | Key Finding | Reference |

| Triazole/Tetrazole-based HSL analogues | LuxR-dependent QS systems | Some derivatives showed significant antagonistic or agonistic activity. | nih.gov |

| N-α-haloacylated homoserine lactones | Escherichia coli (JB523 bioassay) | Halogenated analogues demonstrated reduced agonistic activity compared to natural AHLs. | beilstein-journals.org |

| Phenylurea-containing N-dithiocarbamated HSLs | Pseudomonas aeruginosa PAO1 | Significantly reduced the production of virulence factors and biofilm formation. | jst.go.jp |

| β-keto esters with aryl functionality | Vibrio harveyi | Inhibition of bioluminescence (a QS-controlled phenotype). | mdpi.com |

Beyond quorum sensing, AHL-like molecules can influence various cellular processes at the biochemical level in both prokaryotic and eukaryotic cells, a phenomenon known as inter-kingdom signaling. frontiersin.org

In bacteria, the overexpression of certain efflux pumps, like MexAB-OprM in P. aeruginosa, has been linked to an impaired QS response. researchgate.net This is not due to the pumping out of the AHL signal itself, but rather to an altered metabolism affecting the availability of precursors like octanoate, which is required for the synthesis of quinolone signals. researchgate.netacs.org This illustrates an indirect modulation of a signaling pathway.

In eukaryotic cells, AHLs can trigger a range of responses. The well-studied 3-oxo-C12-HSL can induce apoptosis in various cancer cells and modulate immune responses. frontiersin.orgnih.gov It has been shown to decrease the secretion of pro-inflammatory cytokines like IL-8 in epithelial cells and IL-6 in macrophages. mdpi.com The underlying mechanisms often involve the modulation of key signaling pathways like MAPK p38 and alterations in intracellular calcium levels. frontiersin.org The ability of these amphiphilic molecules to diffuse across eukaryotic cell membranes allows them to interact with intracellular targets. frontiersin.org

Investigations into Quorum Sensing Inhibition (e.g., related to 3-oxo-C6-HSL analogues)

Structure-Activity Relationship (SAR) Studies for Mechanistic Interpretation

While specific and extensive structure-activity relationship (SAR) studies focusing solely on this compound are not widely documented in publicly available literature, the broader class of β-keto esters, to which it belongs, has been the subject of such investigations. These studies, particularly in the context of quorum sensing (QS) inhibition in bacteria, provide valuable insights into how the structural features of these molecules contribute to their biological activity. mdpi.comnih.govnih.gov

The general structure of a β-keto ester is characterized by a ketone at the β-position relative to an ester group. The reactivity and biological interactions of these molecules are influenced by several factors, including the nature of the substituents at the α and γ positions and the type of ester group.

In studies of β-keto esters as QS inhibitors, the presence of an aryl group at the C-3 position was found to be crucial for antagonistic activity against the LuxR-type proteins, which are key components of the QS system in many bacteria. mdpi.comnih.gov While this compound does not possess an aryl group, this finding highlights the importance of the substituent at this position for specific biological interactions. The activity of these aryl-substituted β-keto esters was further modulated by the nature and position of substituents on the phenyl ring. For instance, the presence of 4-substituted halo groups or 3- or 4-substituted methoxy (B1213986) groups on the phenyl ring resulted in the most active compounds. mdpi.comnih.gov

For aliphatic β-keto esters like this compound, the length and functionality of the alkyl chain would be expected to play a significant role in its biological activity. The presence of a double bond at the C6-C7 position in this compound introduces a degree of rigidity and specific stereochemistry (predominantly trans) to the molecule, which could influence its binding to biological targets. thegoodscentscompany.comscbt.com The positioning of this unsaturated bond could be a critical determinant for interaction with specific enzymes or receptors.

Furthermore, the ester moiety itself is a key feature. Variations in the alcohol component of the ester can affect the molecule's lipophilicity and its susceptibility to hydrolysis by esterases, which in turn would impact its bioavailability and metabolic stability. The methyl ester of this compound makes it relatively less lipophilic compared to longer-chain esters.

Hologram Quantitative Structure-Activity Relationship (HQSAR) studies on a series of β-keto esters undergoing bioreduction have shown that the structural properties of the entire molecule, including the ester group, influence the stereochemical outcome of the reaction. scielo.br These models suggest that the conformation of the β-keto ester scaffold and the nature of its substituents are critical for how the molecule is recognized and transformed by enzymes. scielo.br This indicates that the specific arrangement of atoms in this compound is likely to be a key factor in any biological activity it may possess.

The following table summarizes the key structural features of this compound and their potential influence on its activity, based on general SAR principles for β-keto esters.

| Structural Feature | Potential Influence on Activity |

| β-Keto Ester Core | The fundamental pharmacophore responsible for the chemical reactivity and potential for biological interaction. |

| Methyl Ester Group | Influences solubility, lipophilicity, and susceptibility to enzymatic hydrolysis. |

| Unsaturated C6-C7 Bond | Introduces conformational rigidity and specific stereochemistry, which can be critical for target binding. |

| Aliphatic Chain | The length and flexibility of the chain impact the overall lipophilicity and spatial arrangement of the molecule. |

Biosynthetic Origins and Metabolic Fate in Biological Systems (if naturally occurring)

Current scientific literature and chemical databases indicate that this compound is a synthetic compound and has not been found to occur naturally. thegoodscentscompany.com As such, there are no known biosynthetic pathways for its production in biological systems.

The synthesis of this compound can be achieved through chemical methods. One documented synthesis involves the reaction of the dianion of methyl acetoacetate (B1235776) with trans-crotyl chloride. prepchem.com In this procedure, methyl acetoacetate is treated with sodium hydride and n-butyl lithium to generate the dianion, which then acts as a nucleophile, attacking the crotyl chloride to form the carbon-carbon bond and yield this compound. prepchem.com

Given that it is a synthetic compound, its metabolic fate upon introduction into a biological system would be governed by the action of general metabolic enzymes. As a β-keto ester, it is plausible that this compound could be a substrate for several classes of enzymes.

Esterases are ubiquitous enzymes that catalyze the hydrolysis of ester bonds. It is highly probable that the methyl ester of this compound would be cleaved by esterases to yield 3-oxo-6-octenoic acid and methanol (B129727). The resulting carboxylic acid could then potentially enter fatty acid metabolism pathways.

The ketone group at the β-position is a target for reductases. Bioreduction of β-keto esters by various microorganisms, such as the yeast Kluyveromyces marxianus, has been studied, and these reactions often proceed with high enantioselectivity to produce the corresponding β-hydroxy esters. scielo.br Therefore, it is conceivable that if this compound were exposed to such a biological system, it would be reduced to methyl 3-hydroxy-6-octenoate.

The unsaturated bond in the C6-C7 position could also be a site for metabolic transformation, potentially through hydration or reduction, depending on the specific enzymes present in the biological system.

The metabolism of ketone body esters has been studied in the context of inducing ketosis. nih.gov While this compound is not a ketone body ester in the traditional sense, these studies show that ester linkages are readily hydrolyzed in the gut and that the resulting ketone-containing molecules can be further metabolized. nih.gov

Environmental Occurrence and Ecological Role of Methyl 3 Oxo 6 Octenoate

Natural Occurrence and Distribution in Ecosystems

Current scientific literature and chemical databases indicate that Methyl 3-oxo-6-octenoate is not a known natural product. epa.gov Its presence in the environment is therefore anticipated to be a result of synthetic production and subsequent release, rather than through biogenic processes. As a synthetic organic chemical, its distribution would be linked to areas of industrial use and disposal. There is no evidence to suggest it is a metabolite in common biological pathways. ecetoc.org

Biodegradation Pathways and Environmental Attenuation

The environmental persistence of this compound is expected to be limited due to its chemical structure, which is susceptible to both abiotic and biotic degradation processes. nih.goveuropa.eu

Abiotic Degradation: Hydrolysis

The primary abiotic degradation pathway for esters in aquatic environments is hydrolysis, a reaction where the ester bond is cleaved by water. viu.ca This process can be catalyzed by acid or base. viu.carsc.org For β-keto esters, hydrolysis can lead to the formation of a β-keto acid, which is often unstable and can readily undergo decarboxylation to form a ketone. nih.govaklectures.com In the case of this compound, hydrolysis would yield methanol (B129727) and 3-oxo-6-octenoic acid. The rate of hydrolysis is dependent on environmental factors such as pH and temperature. europa.eu

Biotic Degradation

Esters are generally considered to be biodegradable. rivm.nl The biodegradation of fatty acid methyl esters (FAME) typically begins with enzymatic hydrolysis (de-esterification) by microbial esterases to form an alcohol and a fatty acid. lyellcollection.org Following the initial hydrolysis, the resulting 3-oxo-6-octenoic acid would likely be metabolized through pathways common for fatty acids, such as β-oxidation. lyellcollection.orgnih.gov The presence of the carbon-carbon double bond (unsaturation) may influence the degradation rate, with some studies suggesting unsaturated compounds can degrade faster than their saturated counterparts under certain conditions. acs.org

Microorganisms, including bacteria and fungi, are known to degrade various β-keto esters, often utilizing them as carbon sources. nih.govmdpi.comresearchgate.net The enzymes involved, such as dehydrogenases/reductases, can catalyze the transformation of these compounds. nih.gov

Role in Chemical Ecology and Interspecies Communication

There is currently no scientific evidence to suggest that this compound functions as a semiochemical, such as a pheromone or allomone, in interspecies communication. Searches of comprehensive databases of semiochemicals and pheromones have not identified this specific compound as a signaling molecule in any organism. viu.canih.gov While other esters are well-known components of insect pheromones and plant volatiles, this particular β-keto ester has not been implicated in such ecological roles.

Computational Models for Environmental Fate Prediction

In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals like this compound. ecetoc.orgnih.gov Software suites such as the US Environmental Protection Agency's EPI Suite™ (Estimation Programs Interface) use a chemical's structure to estimate its physicochemical properties and environmental persistence. epa.gov

Key EPI Suite™ models relevant to this compound include:

BIOWIN™ (Biodegradation Probability Program): This program estimates the probability of aerobic and anaerobic biodegradation. It uses fragment contribution methods to predict metrics like the likelihood of rapid biodegradation and the timeframe for ultimate degradation. epa.govacs.orgresearchgate.netnih.gov

HYDROWIN™ (Hydrolysis Rate Program): This model estimates the rate of hydrolysis in water at various pH levels, which is a critical degradation pathway for esters. europa.eunih.govcanada.ca

KOCWIN™ (Soil Adsorption Coefficient Program): Predicts how a chemical will partition between soil/sediment and water, indicating its mobility in the environment. europa.eu

AOPWIN™ (Atmospheric Oxidation Program): Estimates the rate of reaction with hydroxyl radicals in the atmosphere, predicting the atmospheric half-life. conicet.gov.ar

These models provide a systematic, predictive assessment of how a substance is likely to behave in different environmental compartments.

Predicted Environmental Fate of this compound

The following table presents predicted data for the environmental fate of this compound. These values are derived from the principles of QSAR models like EPI Suite™ and the known behavior of analogous compounds (short-chain unsaturated esters and β-keto esters), as direct experimental values are not available in the cited literature.

| Parameter | Predicted Outcome | Basis for Prediction/Relevant Process |

|---|---|---|

| Biodegradation | Likely to be readily biodegradable | The ester functional group is susceptible to microbial hydrolysis. The resulting fatty acid is a substrate for β-oxidation. europa.eulyellcollection.org |

| Abiotic Hydrolysis | Susceptible, especially under basic or acidic conditions | The ester bond can be cleaved by water, a key degradation pathway for this chemical class in aquatic environments. viu.ca |

| Soil Mobility (Koc) | Low to moderate adsorption | Based on predictions for similar moderately water-soluble organic compounds. europa.eu |

| Atmospheric Half-life | Short | The C=C double bond is reactive towards atmospheric oxidants like OH radicals. conicet.gov.ar |

Advanced Applications and Role As a Synthetic Intermediate in Academic Research

Utilization in the Synthesis of Complex Organic Molecules